4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

LogP Lipophilicity Medicinal Chemistry

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile (CAS 1272756-16-7), also named 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carbonitrile, is a heterocyclic compound belonging to the spirocyclic quinazolin-4-one class. It possesses a molecular formula of C₁₃H₁₃N₃O, a molecular weight of 227.27 g/mol, and a canonical SMILES of N#CC1=CC=CC2=C1C(=O)NC1(CCCC1)N2.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 1272756-16-7
Cat. No. B578331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile
CAS1272756-16-7
Synonyms4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N
InChIInChI=1S/C13H13N3O/c14-8-9-4-3-5-10-11(9)12(17)16-13(15-10)6-1-2-7-13/h3-5,15H,1-2,6-7H2,(H,16,17)
InChIKeyIROLGSVICKCBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile (CAS 1272756-16-7): Chemical Identity and Spirocyclic Quinazolinone Class Profile


4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile (CAS 1272756-16-7), also named 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carbonitrile, is a heterocyclic compound belonging to the spirocyclic quinazolin-4-one class . It possesses a molecular formula of C₁₃H₁₃N₃O, a molecular weight of 227.27 g/mol, and a canonical SMILES of N#CC1=CC=CC2=C1C(=O)NC1(CCCC1)N2 . The compound is commercially supplied as a research chemical with a typical purity specification of 95–98% .

Procurement Risk: Why In-Class Spiroquinazoline Analogs Cannot Substitute for 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile


The spirocyclic quinazolin-4-one scaffold is highly sensitive to ring-size and substituent modifications; small changes can alter lipophilicity, conformational preference, hydrogen-bonding capacity, and metabolic stability [1]. The cyclopentane-fused variant (CAS 1272756-16-7) exhibits a distinct LogP, molecular weight, and fraction of sp³-hybridized carbons (Fsp³) relative to its cyclobutane (CAS 1272756-09-8) and carboxylate (CAS 1272756-22-5) analogs . These physicochemical differences directly impact compound partitioning, solubility, and target-binding kinetics, meaning that generic substitution without experimental validation risks breaking structure–activity relationships in lead optimisation or probe-development campaigns .

Head-to-Head Quantitative Differentiation: 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile vs. Closest Analogs


Lipophilicity Comparison: Cyclopentane-Spiro vs. Cyclobutane-Spiro Nitrile

The target cyclopentane-spiro compound (CAS 1272756-16-7) has a calculated LogP of 2.25 . Its direct four-membered-ring analog, 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile (CAS 1272756-09-8), displays a lower LogP of 2.06 . The higher lipophilicity of the cyclopentane derivative predicts greater membrane permeability but also potentially lower aqueous solubility.

LogP Lipophilicity Medicinal Chemistry ADME

Molecular Weight and Fraction sp³ (Fsp³) Differentiation

The target compound has a molecular weight of 227.27 g/mol and an Fsp³ value of 0.385 . Its cyclobutane congener (C₁₂H₁₁N₃O) is lighter at 213.24 g/mol, while the ethyl carboxylate analog (CAS 1272756-22-5, C₁₅H₁₈N₂O₃) is heavier at 274.31 g/mol . The cyclopentane scaffold offers an intermediate molecular weight with a higher Fsp³ than the carboxylate, potentially conferring improved solubility and reduced aromatic ring count relative to planar analogs.

Fsp³ Molecular Weight Drug-likeness Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Target Engagement

The target compound contains two hydrogen-bond donors (N–H groups) and three hydrogen-bond acceptors (C=O and nitrile N) . In contrast, the ethyl carboxylate analog (CAS 1272756-22-5) possesses only one H-bond donor but four acceptors . The additional donor in the nitrile compound can form a key hinge-binding interaction in kinase ATP pockets, as highlighted in spiroquinazoline c-Met inhibitor patents [1].

H-Bond Donors H-Bond Acceptors Kinase Selectivity Structure-Based Design

Cyclopentane vs. Cyclobutane Ring Strain and Conformational Rigidity

The cyclopentane ring in the target compound adopts a low-strain envelope conformation, whereas the cyclobutane analog is significantly more strained (ring strain ≈ 26.5 kcal/mol for cyclobutane vs. ≈ 6.5 kcal/mol for cyclopentane) [1]. This difference affects both the compound's intrinsic stability and the pre-organization of the spirocyclic scaffold for target binding. Cyclopentane-fused quinazolinones have been explicitly claimed in c-Met kinase inhibitor patents, indicating a preference for this ring size in medicinal chemistry programs [2].

Ring Strain Conformational Analysis Spirocyclic Scaffolds Structure-Based Design

Procurement-Guided Application Scenarios for 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile


Kinase Inhibitor Lead Generation Requiring a Spirocyclic Hinge-Binding Scaffold

The nitrile group at the 5-position of the quinazolinone core provides a hydrogen-bond acceptor that can engage the kinase hinge region, while the cyclopentane spiro-fusion introduces three-dimensionality and reduces planarity. This scaffold is directly relevant to c-Met, KDR, and flt-3 inhibitor programs [1]. Procurement of this compound enables rapid SAR expansion around the spirocyclic architecture, leveraging the quantified LogP and H-bond donor advantages documented in Section 3.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 227 Da and an Fsp³ of 0.385, the compound meets fragment-like criteria (MW < 300 Da, Fsp³ ≥ 0.35). The cyclopentane-spiro motif introduces conformational constraint without excessive molecular complexity, making it an ideal fragment for SPR or NMR screening campaigns aimed at identifying novel kinase or GPCR binders [2].

Synthetic Intermediate for Parallel Library Synthesis of c-Met Inhibitors

The compound's 5-carbonitrile group can be converted into amides, tetrazoles, or aminomethyl derivatives, enabling diverse library enumeration. The spirocyclic framework has been explicitly exemplified in Exelixis c-Met patents [1], confirming industrial precedent. Its commercial availability at 95–98% purity from multiple suppliers reduces upfront synthesis burden for medicinal chemistry teams.

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies of Ring-Size Effects

The documented LogP difference of +0.19 relative to the cyclobutane analog (Section 3, Evidence Item 1) makes this compound a valuable tool for systematically probing the effect of spiro-ring expansion on cellular permeability and metabolic stability. Researchers can pair this compound with its cyclobutane (CAS 1272756-09-8) and cyclohexane congeners to deconvolute ring-size contributions to ADME profiles.

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